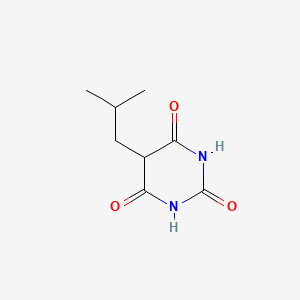

5-Isobutylbarbituric acid

CAS No.: 42846-91-3

Cat. No.: VC3895855

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42846-91-3 |

|---|---|

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C8H12N2O3/c1-4(2)3-5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) |

| Standard InChI Key | CZERPPISCPPWRA-UHFFFAOYSA-N |

| SMILES | CC(C)CC1C(=O)NC(=O)NC1=O |

| Canonical SMILES | CC(C)CC1C(=O)NC(=O)NC1=O |

Introduction

Chemical Identity and Structural Features

Core Structure and Nomenclature

Barbituric acid derivatives are defined by a pyrimidine-2,4,6(1H,3H,5H)-trione core. The substitution pattern at the 5-position determines their pharmacological activity. In the case of 5-isobutylbarbituric acid derivatives, the isobutyl group (-CH2CH(CH2)2) occupies one or both 5-positions. For example:

-

Butalbital: 5-allyl-5-isobutylbarbituric acid (C11H16N2O3) .

-

5-Isobutyl-5-(2,3-dihydroxypropyl)barbituric acid: A metabolite with additional hydroxyl groups (C11H18N2O5) .

The stereochemistry of these compounds is typically achiral due to symmetrical substitution patterns, though metabolites may exhibit optical activity .

Table 1: Key Chemical Properties

Synthesis and Manufacturing

Historical Synthesis Methods

The synthesis of 5,5-disubstituted barbituric acids, including isobutyl derivatives, often involves condensation reactions. A landmark patent (US2786057A) details the preparation of 5-isobutyl-5-(2-ethoxyallyl)barbituric acid via the following steps :

-

Alkylation: Reacting mono-isobutyl barbituric acid with 2-ethoxyallyl chloride in the presence of sodium hydroxide and copper sulfate.

-

Purification: Sequential recrystallization from ethyl acetate, benzene, and diethyl ether yields the pure compound (m.p. 176–177°C) .

This method highlights the role of alkoxyallyl halides in introducing functional groups at the 5-position.

Modern Approaches

Contemporary synthesis prioritizes efficiency and scalability. For butalbital, the process involves:

-

Malonic Ester Condensation: Reacting diethyl isobutylmalonate with urea under alkaline conditions.

-

Allylation: Introducing the allyl group via nucleophilic substitution .

Pharmacokinetics and Metabolism

Absorption and Distribution

Butalbital is rapidly absorbed orally, with a Cmax of 1 μg/mL achieved within 1–2 hours post-administration . Its unbound fraction in plasma is approximately 55%, enabling widespread tissue distribution, including placental and breast milk transfer .

Table 2: Pharmacokinetic Parameters of Butalbital

| Parameter | Value | Conditions |

|---|---|---|

| T<sub>1/2</sub> | 35 hours | Single 50 mg dose with acetaminophen |

| F<sub>unbound</sub> | 55% | Healthy adults |

| C<sub>max</sub> | 26.9 μg/mL | 2 g dose in unhealthy females |

Metabolic Pathways

Butalbital undergoes hepatic metabolism primarily via:

-

Oxidation: CYP3A4-mediated conversion to 5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid .

-

Conjugation: Glucuronidation of hydroxylated metabolites for renal excretion .

Therapeutic Applications and Clinical Use

Butalbital in Analgesic Formulations

Butalbital is a key component of Fioricet with Codeine, a combination product indicated for tension-type headaches. Its mechanism involves:

-

GABA<sub>A</sub> Receptor Modulation: Prolonging chloride channel opening, enhancing inhibitory neurotransmission in the thalamus .

-

Synergistic Effects: Caffeine and acetaminophen augment analgesia, while codeine provides opioid-mediated pain relief .

Efficacy and Limitations

Regulatory and Industrial Perspectives

Approval Status

Butalbital-containing products like Fioricet with Codeine were approved in 1992, with stringent regulations due to abuse potential .

Patent Landscape

The synthesis of 5-isobutyl barbiturates remains protected under patents such as US2786057A, emphasizing industrial interest in novel derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume